molecular formula C18H18BrN3O4 B3995856 methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B3995856
M. Wt: 420.3 g/mol
InChI Key: KYNNINFIHHJFQP-UHFFFAOYSA-N
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Description

“Methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a compound that belongs to the class of pyrimidine derivatives . Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms . They are essential components of genetic material and have been associated with various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Synthesis Analysis

The synthesis of similar pyrimidine-based compounds involves a series of steps, including the design, synthesis, and characterization by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . For instance, a series of novel triazole-pyrimidine-based compounds were synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

The molecular structure of pyrimidine-based compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The presence of an asymmetric carbon atom, C5, determines the existence of two enantiomers (R- and S-isomers) .


Chemical Reactions Analysis

Pyrimidine-based compounds undergo various chemical reactions. For instance, a series of novel triazole-pyrimidine-based compounds were synthesized and their neuroprotective and anti-neuroinflammatory activity was evaluated . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-based compounds are confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) . For instance, the compound “ethyl 7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate” containing a 4-bromophenyl fragment at C5 was synthesized and its crystal structure was established using SCXRD .

Mechanism of Action

The mechanism of action of pyrimidine-based compounds is often evaluated through cell viability assays, Elisa, qRT-PCR, western blotting, and molecular docking . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Future Directions

The future directions for the study of pyrimidine-based compounds include further exploration of their therapeutic potentials. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . Additionally, the development of racemic mixture separation procedures for these heterocycles is also a promising area of research .

Properties

IUPAC Name

methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4/c1-9-12(17(24)26-4)13(10-6-5-7-11(19)8-10)14-15(20-9)21(2)18(25)22(3)16(14)23/h5-8,13,20H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNNINFIHHJFQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC(=CC=C3)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 5-(3-bromophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate

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